molecular formula C12H10BrNOS B5880056 3-bromo-N-(2-thienylmethyl)benzamide

3-bromo-N-(2-thienylmethyl)benzamide

Cat. No. B5880056
M. Wt: 296.18 g/mol
InChI Key: JPUUMVMCBDXZHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to 3-bromo-N-(2-thienylmethyl)benzamide, often involves multi-component reactions that yield high product specificity. For example, the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives has been demonstrated through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, showcasing a highly efficient and green synthesis approach (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

Structural analysis of benzamide derivatives is crucial for understanding their chemical behavior and potential applications. The crystal structure and theoretical studies of compounds such as 2-bromo-N-(2,4-difluorobenzyl)benzamide have been established through single-crystal X-ray diffraction analysis, providing insights into their molecular geometry and supramolecular interactions (Polo et al., 2019).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, contributing to their diverse chemical properties. For instance, the reaction workup for synthesizing N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives is straightforward, with products easily separable from the reaction mixture, indicating their reactivity and potential for further chemical modifications (Sabbaghan & Hossaini, 2012).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are key to their application in various fields. The synthesis and characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, for example, highlighted the compound's crystallization in a specific monoclinic space group, indicating its stable crystal structure and potential for use in material science applications (Saeed et al., 2010).

Chemical Properties Analysis

The chemical properties of 3-bromo-N-(2-thienylmethyl)benzamide, such as reactivity, stability, and interaction with other molecules, are influenced by its molecular structure. Studies on similar compounds, like the synthesis and spectral analysis of benzamide derivatives, provide insights into their electronic properties and molecular interactions, which are crucial for their application in chemical synthesis and pharmaceutical research (Demir et al., 2015).

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-thienylmethyl)benzamide is not specified in the available resources. The mechanism of action would depend on the specific application of the compound .

properties

IUPAC Name

3-bromo-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNOS/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1-7H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUUMVMCBDXZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(thiophen-2-ylmethyl)benzamide

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